Butyl prop-2-enoate; methyl 2-methylprop-2-enoate; 2-methylprop-2-enoic acid; styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl prop-2-enoate: , methyl 2-methylprop-2-enoate , 2-methylprop-2-enoic acid , and styrene are organic compounds widely used in various industrial applications. These compounds are known for their unique chemical properties and versatility in synthetic chemistry.
Preparation Methods
Butyl prop-2-enoate
This reaction is catalyzed by sulfuric acid, followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .
Methyl 2-methylprop-2-enoate
This process involves the use of sulfuric acid as a catalyst and subsequent purification steps .
2-methylprop-2-enoic acid
The latter method involves the reaction of acetone cyanohydrin with sulfuric acid, followed by hydrolysis to yield methacrylic acid .
Styrene
Styrene is produced primarily through the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of steam and a catalyst, typically iron oxide, to produce styrene and hydrogen .
Chemical Reactions Analysis
Butyl prop-2-enoate
Butyl prop-2-enoate undergoes polymerization reactions to form poly(butyl acrylate). It can also participate in copolymerization with other monomers such as styrene and methyl methacrylate. Common reagents for these reactions include radical initiators like benzoyl peroxide .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate is known for its polymerization reactions, forming poly(methyl methacrylate). It can also undergo transesterification reactions with alcohols to form different esters. Radical initiators and catalysts like sulfuric acid are commonly used in these reactions .
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid can undergo polymerization to form poly(methacrylic acid) and copolymerization with other monomers. It can also participate in esterification reactions to form esters like methyl methacrylate. Common reagents include radical initiators and sulfuric acid .
Styrene
Styrene undergoes polymerization to form polystyrene, a widely used plastic. It can also participate in copolymerization with other monomers like butadiene to form styrene-butadiene rubber. Radical initiators and catalysts like iron oxide are commonly used in these reactions .
Scientific Research Applications
Butyl prop-2-enoate
Butyl prop-2-enoate is used in the production of adhesives, coatings, and sealants. It is also used as a co-monomer in the production of various polymers and resins .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate is widely used in the production of acrylic plastics, coatings, and adhesives. It is also used in the manufacture of contact lenses and dental materials .
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid is used in the production of polymers and resins. It is also used as a precursor for the synthesis of various esters and other derivatives .
Styrene
Styrene is used in the production of polystyrene, a common plastic used in packaging, insulation, and disposable containers. It is also used in the manufacture of synthetic rubber and resins .
Mechanism of Action
Butyl prop-2-enoate
Butyl prop-2-enoate exerts its effects through polymerization, forming long chains of poly(butyl acrylate). This polymerization is initiated by radical initiators, which generate free radicals that propagate the reaction .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate polymerizes to form poly(methyl methacrylate) through a radical mechanism. The reaction is initiated by radical initiators, which generate free radicals that propagate the polymerization .
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid undergoes polymerization to form poly(methacrylic acid) through a radical mechanism. The reaction is initiated by radical initiators, which generate free radicals that propagate the polymerization .
Styrene
Styrene polymerizes to form polystyrene through a radical mechanism. The reaction is initiated by radical initiators, which generate free radicals that propagate the polymerization .
Comparison with Similar Compounds
Butyl prop-2-enoate
Similar compounds include ethyl acrylate and methyl acrylate. Butyl prop-2-enoate is unique due to its longer alkyl chain, which imparts different physical properties such as flexibility and adhesion .
Methyl 2-methylprop-2-enoate
Similar compounds include ethyl methacrylate and butyl methacrylate. Methyl 2-methylprop-2-enoate is unique due to its smaller alkyl group, which results in different polymer properties such as transparency and hardness .
2-methylprop-2-enoic acid
Similar compounds include acrylic acid and crotonic acid. 2-methylprop-2-enoic acid is unique due to its methyl group, which affects its reactivity and polymer properties .
Styrene
Similar compounds include vinyl toluene and alpha-methylstyrene. Styrene is unique due to its simple structure, which makes it highly reactive and versatile in polymerization reactions .
Properties
CAS No. |
25987-66-0 |
---|---|
Molecular Formula |
C24H34O6 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
butyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C5H8O2.C4H6O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3;1-3(2)4(5)6/h2-7H,1H2;4H,2-3,5-6H2,1H3;1H2,2-3H3;1H2,2H3,(H,5,6) |
InChI Key |
LSLFPBUBBQGPCH-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CC1=CC=CC=C1 |
Canonical SMILES |
CCCCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.